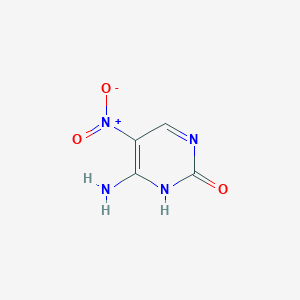

5-Nitrocytosine

Description

Significance as a Bioactive Base Analog in Nucleic Acid Research

As a bioactive base analog, 5-nitrocytosine has demonstrated considerable importance in the study of nucleic acids. Its incorporation into DNA or RNA can disrupt normal biological processes, a characteristic that researchers have harnessed for therapeutic and investigational purposes. The potent bioactivity of this compound and its derivatives stems from the strong electron-withdrawing nature of the nitro group.

Key areas of its significance include:

Antiviral Properties : The nucleoside form, 5-nitrocytidine, has shown efficacy against poliovirus (PV) and coxsackievirus B3 (CVB3). chemsrc.comCurrent time information in Bangalore, IN. Its triphosphate derivative acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRP), effectively stalling viral replication. chemsrc.comCurrent time information in Bangalore, IN. This mechanism of action is distinct from promoting viral mutagenesis and is sufficient to explain the observed antiviral activity. chemsrc.comCurrent time information in Bangalore, IN.

Anticancer Potential : Research has explored the anticancer properties of this compound derivatives. The nitro group is believed to play a role in inhibiting tumor growth by inducing damage to the DNA within cancer cells. cdnsciencepub.com Furthermore, derivatives have been assessed for their capacity to bind to G-quadruplex DNA structures, which are implicated in the proliferation of cancer cells. cdnsciencepub.com

Nucleic Acid Modification : In molecular biology, this compound has been used to create "pseudo-complementary" DNA. When incorporated into DNA strands, it helps to reduce the formation of secondary structures, which can interfere with hybridization assays. cdnsciencepub.com This enhanced hybridization efficiency is valuable for applications such as oligonucleotide microarrays. The introduction of the nitro group reduces base-pairing stability compared to natural cytosine, which contributes to this structure-free characteristic. cdnsciencepub.comoup.com

Context within the Broader Field of Modified Pyrimidine (B1678525) Nucleobases

This compound belongs to the broad class of modified pyrimidine nucleobases, which are natural or synthetic analogs of cytosine, thymine, and uracil (B121893). nih.gov Modifications to nucleobases are a cornerstone of xenobiology and are used to expand the chemical and functional diversity of nucleic acids. google.comnih.gov

Modifications at the C-5 position of the pyrimidine ring, as in this compound, are particularly common and can significantly enhance the biological activity or biostability of the resulting nucleoside. nasonline.org For instance, 5-halopyrimidines (like 5-fluorouracil (B62378) and 5-bromouracil) are well-known anticancer and antiviral agents. nasonline.orgdtic.mil

The introduction of the nitro group at the C-5 position of cytosine imposes distinct steric and electronic effects. cdnsciencepub.comoup.com These effects alter the base's tautomeric preferences, favoring the imino form under physiological conditions, and reduce the stability of its base pairing with guanine (B1146940) compared to the canonical C-G pair. cdnsciencepub.comoup.com This destabilizing property is a key feature exploited in its application for creating structure-free DNA. this compound is one of several modified bases, including 6-thioguanine (B1684491) and 2-pyrimidinone, that have been investigated for their pharmacological significance and ability to generate nucleic acids with novel properties. oup.com

Historical Context of its Discovery and Initial Characterization

The study of modified pyrimidines dates back to the early 20th century. Early work on the nitration of pyrimidines, such as the conversion of uracil to 5-nitrouracil (B18501) using fuming nitric acid in 1908, set the stage for the synthesis of related compounds. researchgate.net

The synthesis of this compound itself can be achieved through the direct nitration of cytosine. A common laboratory method involves treating cytosine with a mixture of fuming nitric acid and sulfuric acid. This electrophilic nitration selectively targets the electron-rich C-5 position of the pyrimidine ring.

The synthesis of the corresponding nucleoside, 5-nitrocytidine, proved more challenging. Early attempts to directly nitrate (B79036) cytidine (B196190) were often unsuccessful. A successful route reported in 1961 involved a condensation method starting from di(this compound)mercury and a protected ribosyl halide, which yielded the desired nucleoside. Later methods involved persilylation of this compound followed by coupling reactions. Current time information in Bangalore, IN. The characterization of these compounds was typically performed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structure, with early work also relying on UV spectra and ionization constants to compare isomers.

Current Research Focuses and Emerging Areas of Investigation

Contemporary research continues to build upon the foundational knowledge of this compound, exploring its utility in several cutting-edge areas of investigation.

G-Quadruplex Destabilization : A significant area of focus is the design of cytosine analogues, including those derived from this compound, to destabilize G-quadruplex (G4) structures. G4s are higher-order DNA structures that can act as physical barriers to DNA replication and transcription, and agents that can "unwind" these structures are sought as potential therapeutics.

Biophysical Probes and Epigenetics : Fluorescent derivatives of this compound are being developed as biophysical probes to track the dynamics of nucleic acids in vitro. oup.com In the field of epigenetics, it is being investigated for its potential to mimic the oxidation products of 5-methylcytosine (B146107), a key player in DNA demethylation pathways. oup.com Its role as an intermediate in studies of oxidative DNA damage and repair mechanisms is also an active area of research. cdnsciencepub.comoup.com

Advanced Drug Discovery : this compound serves as a versatile precursor for synthesizing other modified nucleobases. The nitro group can be readily reduced to an amino group, forming 5-aminocytosine, which is a key intermediate for creating a variety of heterocyclic compounds and fluorescent probes for drug discovery. oup.com

Radiolabeling and Imaging : The compound has been used in the synthesis of radiolabeled molecules. For example, it was a component in the pathway to produce an [18F]-labeled analogue for potential use in positron emission tomography (PET) imaging.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-amino-5-nitro-1H-pyrimidin-2-one | oup.comoup.com |

| Molecular Formula | C₄H₄N₄O₃ | oup.com |

| Molecular Weight | 156.10 g/mol | oup.comoup.com |

| CAS Number | 69099-99-6 | oup.com |

| Melting Point | >360 °C | |

| Appearance | White to off-white solid | |

| InChI Key | SPDBZGFVYQCVIU-UHFFFAOYSA-N | oup.com |

Summary of Research Applications for this compound

| Research Area | Application / Finding | Reference |

|---|---|---|

| Antiviral Research | Inhibits RNA-dependent RNA polymerase of poliovirus and coxsackievirus B3. | chemsrc.comCurrent time information in Bangalore, IN. |

| Anticancer Research | Induces DNA damage in cancer cells; derivatives bind to G-quadruplex structures. | cdnsciencepub.com |

| Nucleic Acid Chemistry | Used to create pseudo-complementary DNA with reduced secondary structure for enhanced hybridization. | |

| Epigenetics | Investigated as a mimic for oxidation products of 5-methylcytosine in DNA demethylation studies. | oup.com |

| Biophysical Probes | Serves as a precursor for fluorescent derivatives to study nucleic acid dynamics. | oup.com |

| Synthetic Chemistry | Acts as an intermediate for synthesizing other heterocyclic compounds, such as 5-aminocytosine. | oup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDBZGFVYQCVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313071 | |

| Record name | 5-Nitrocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69099-99-6 | |

| Record name | NSC266148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Strategies of 5 Nitrocytosine

Preparation of Substituted 5-Nitrocytosine Analogs

Nucleosidic Derivatives: Synthesis of 5-Nitrocytidine and its Deoxy Analogs

Derivatization from Protected 5-Nitrocytidine

An established method for creating derivatives of this compound begins with its nucleoside form, 5-nitrocytidine, with its hydroxyl groups protected. A common approach involves the silylation of this compound, followed by a Vorbrüggen coupling to create a benzoyl-protected 5-nitrocytidine. nih.gov This protected intermediate is a versatile precursor for further modifications.

For instance, hydrogenation of the protected 5-nitrocytidine can yield the corresponding protected 5-aminocytidine. nih.gov Subsequent deprotection of these compounds provides access to 5-nitrocytidine and 5-aminocytidine. nih.gov This synthetic route has been noted as a more rapid alternative to previous methods. nih.gov

Conversion of this compound to Other Functionalized Cytosine Derivatives

This compound serves as a valuable starting material for the synthesis of other important cytosine analogs, primarily through the reduction of its nitro group or by using it as a scaffold for constructing more complex heterocyclic systems.

Reduction to 5-Aminocytosine Analogs

The reduction of the nitro group at the C5 position of the pyrimidine (B1678525) ring is a key transformation that yields 5-aminocytosine and its derivatives. This conversion can be accomplished using various reducing agents.

One effective method is catalytic hydrogenation. For example, N¹-cyclohexylmethyl-5-nitrocytosine can be reduced to N¹-cyclohexylmethyl-5-aminocytosine in high yield using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. cdnsciencepub.com Another approach involves the use of sodium dithionite (B78146), which has been successfully employed to reduce this compound 3-oxide to 5-aminocytosine 3-oxide. lookchem.com While catalytic hydrogenation with 10% palladium on charcoal can afford a high yield (95%), the use of sodium dithionite results in a lower yield (28%).

The resulting 5-aminocytosine analogs are valuable intermediates for further chemical modifications. cdnsciencepub.com

Table 1: Reduction Methods for this compound Derivatives

| Starting Material | Reducing Agent | Product | Yield | Reference |

| N¹-cyclohexylmethyl-5-nitrocytosine | H₂, 10% Pd/C | N¹-cyclohexylmethyl-5-aminocytosine | 66% | cdnsciencepub.com |

| This compound 3-oxide | Sodium dithionite | 5-Aminocytosine 3-oxide | 28% | lookchem.com |

| This compound 3-oxide | H₂, 10% Pd/C | 5-Aminocytosine 3-oxide | 95% | |

| Benzoyl-protected 5-nitrocytidine | H₂ | Protected 5-aminocytidine | - | nih.gov |

Further Transformations into Purines and Pteridines

The strategic placement of functional groups in 5-aminocytosine derivatives, obtained from the reduction of this compound, makes them ideal precursors for the synthesis of bicyclic purine (B94841) and pteridine (B1203161) ring systems.

The synthesis of purines can be achieved by constructing the imidazole (B134444) ring onto the pyrimidine core. For example, a triamino pyrimidine intermediate, derived from a 5-nitropyrimidine, can react with isothiocyanates in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to form 8-aminopurines. acs.org

Similarly, 5-amino-3-methylcytosine, prepared from the reduction of 3-methyl-5-nitrocytosine, is a key intermediate for synthesizing various purines and pteridines. capes.gov.brresearchgate.net The structure of the resulting nitro compound can be confirmed by its conversion into known pteridone and purinone derivatives. capes.gov.brresearchgate.net For instance, it can be transformed into 1-methyl-2-pteridone and 8-hydroxy-3-methyl-2-purinone. capes.gov.br

Comparative Synthetic Methodologies for C5-Modified Pyrimidine Nucleosides

The synthesis of this compound and its derivatives is part of a broader field focused on C5-modified pyrimidine nucleosides, which exhibit a wide range of biological activities. eurekaselect.comresearchgate.net Various synthetic strategies have been developed to introduce diverse functional groups at the C5 position.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for creating C-C bonds at the C5 position. researchgate.netfiu.edunih.gov These methods allow for the introduction of alkenyl, alkynyl, and aryl groups. eurekaselect.comresearchgate.netscilit.com For example, the Sonogashira reaction, sometimes facilitated by microwave irradiation, is used to synthesize C5-arylalkynyl-β-D-ribofuranonucleosides. nih.gov

Another strategy involves the direct functionalization of the pyrimidine ring. A recent protection-free, two-step method allows for the synthesis of various C5-C functionalized pyrimidine nucleosides, starting from unprotected uridine (B1682114) and cytidine (B196190). nih.gov This protocol involves the synthesis of 5-trifluoromethyluridine and 5-trifluoromethylcytidine, followed by the transformation of the trifluoromethyl group into other carbon-based substituents under alkaline conditions. nih.gov

The introduction of linkers at the C5 position is another important approach. These tethers can be used to attach reporter groups or other molecular tools to oligonucleotides without significantly disrupting their hybridization properties. umich.edu Both rigid amidopropynyl linkers and more flexible thioether linkers have been developed for this purpose. umich.edu

Table 2: Comparison of Synthetic Methodologies for C5-Modified Pyrimidine Nucleosides

| Methodology | Key Features | Examples of Introduced Groups | Reference |

| Direct Nitration | Electrophilic nitration of cytosine derivatives. | Nitro group | |

| Palladium-Catalyzed Cross-Coupling | Heck, Sonogashira, and other coupling reactions. | Alkenyl, alkynyl, aryl groups | researchgate.netfiu.edunih.gov |

| CF₃ Group Transformation | Protection-free synthesis from trifluoromethyl derivatives. | Carboxyl, nitrile, ester, amide, amidine | nih.gov |

| Linker Attachment | Introduction of tethers for further functionalization. | Amidopropynyl and aminoethylthioether linkers | umich.edu |

Reactivity and Mechanistic Investigations of 5 Nitrocytosine

Interfacial Behavior and Two-Dimensional Condensation Phenomena

The behavior of 5-nitrocytosine at interfaces, particularly electrochemical interfaces, reveals significant insights into its molecular interactions and self-assembly properties.

Studies utilizing a hanging mercury drop electrode (HMDE) have shown that this compound adsorbs over a wide pH range, from 2.5 to 9.5. researchgate.net This adsorption is a precursor to the formation of organized molecular layers. The HMDE provides a renewable and smooth surface, ideal for studying the electrochemical and interfacial properties of molecules like this compound. wikipedia.org The adsorption process is a key step that allows for the pre-concentration of the analyte at the electrode surface, which can enhance the sensitivity of electrochemical measurements.

The formation of a two-dimensional (2D) condensed layer of this compound on an electrode surface is a more specific phenomenon than simple adsorption and is highly dependent on experimental conditions. researchgate.net This condensation, a form of self-assembled monolayer, is only observed in acidic and neutral pH conditions, up to a pH of 7.1. researchgate.net

Research has identified three distinct types of condensed layers, the formation of which is influenced by:

pH: Affects the protonation state of the this compound molecule, which in turn influences its intermolecular interactions. researchgate.net

Temperature: Can impact the stability of the condensed layer and the kinetics of its formation. researchgate.net

Concentration: The concentration of this compound in the solution is a critical factor for reaching the surface coverage required for condensation. researchgate.net

Electrolyte Composition: The type of ions present in the electrolyte solution can also play a role. For instance, studies on similar molecules like 5-fluorocytosine (B48100) have shown that the presence of different halide ions (Cl⁻, Br⁻, I⁻) can affect the 2D condensation process. researchgate.netresearchgate.net

Table 1: Conditions Affecting 2D Condensation of this compound

| Factor | Influence on 2D Condensation | Observed Range/Effect |

|---|---|---|

| pH | Determines the formation of the condensed layer. | Condensation occurs up to pH 7.1. researchgate.net |

| Temperature | Affects the type and stability of the condensed layer. | Three different types of condensed layers are observed depending on temperature. researchgate.net |

| Concentration | Influences the formation of different condensed layers. | The type of condensed layer is dependent on the concentration of this compound. researchgate.net |

| Electrolyte | The composition of the supporting electrolyte can impact the process. | The effect of various electrolytes has been investigated. researchgate.net |

Electronic Effects of the Nitro Group on Cytosine Core Reactivity

The introduction of a nitro (-NO₂) group at the C5 position of the cytosine ring significantly alters its electronic properties, which in turn affects its reactivity and interactions with other molecules. nih.gov

The electron-withdrawing nature of the nitro group has a profound effect on the base-pairing characteristics of this compound. nih.gov

Pairing with Guanine (B1146940): The strong π-withdrawing effect of the nitro group reduces the stability of the Watson-Crick base pair with guanine. nih.gov This is in contrast to the electron-donating methyl group in 5-methylcytosine (B146107), which enhances pairing with guanine.

Pairing with Cytosine: Interestingly, while its pairing with guanine is weakened, this compound shows an increased affinity for cytosine in mismatched pairs. However, in some hybridization assays, it has been observed to pair too strongly with cytosine, which can limit its utility. oup.comnih.gov

Table 2: Comparison of Base Pairing with Guanine

| Modified Cytosine | Effect of Substituent on Pairing with Guanine | Reference |

|---|---|---|

| This compound | Electron-withdrawing nitro group reduces pairing stability. | |

| 5-Methylcytosine | Electron-donating methyl group enhances pairing stability. |

Computational studies using density functional theory have been employed to understand the influence of the nitro group on the proton affinities and gas-phase basicities of cytosine. rutgers.eduresearchgate.net The electron-withdrawing nitro group is expected to decrease the proton affinity of the cytosine base, making it less basic. nih.govrutgers.edu This is because the nitro group pulls electron density away from the sites that would typically be protonated (like the N3 atom and the exocyclic amino group), thus making them less attractive to a proton. nih.govresearchgate.net The magnitude of the dipole moment of the cytosine molecule is also significantly reduced by the nitro substituent. nih.gov

Tautomeric Equilibria and their Potential Functional Implications

The chemical behavior and biological function of cytosine and its derivatives are profoundly influenced by tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. tgc.ac.inbyjus.com For this compound, the presence of a strongly electron-withdrawing nitro group at the C5 position significantly impacts the tautomeric equilibrium compared to unsubstituted cytosine.

Like cytosine, this compound can theoretically exist in several tautomeric forms, primarily involving the migration of protons between the ring nitrogens (N1 and N3) and the exocyclic amino and keto groups. bibliotekanauki.pl The principal tautomers are the amino-oxo, amino-hydroxy, imino-oxo, and imino-hydroxy forms. While cytosine predominantly exists in the canonical amino-oxo form in both crystalline and aqueous states, the electronic properties of the nitro group in this compound are reported to shift the equilibrium, favoring the imino tautomer under physiological conditions. bibliotekanauki.pl

Quantum mechanical calculations and spectroscopic studies on cytosine and its derivatives have elucidated the relative stabilities of these forms. bibliotekanauki.plresearchgate.net For cytosine itself, the amino-oxo and amino-hydroxy tautomers are predicted to be the most stable. bibliotekanauki.pl However, the introduction of the nitro group in this compound alters the electron distribution in the pyrimidine (B1678525) ring, affecting the basicity of the nitrogen atoms and the acidity of the migrating protons.

Table 1: Principal Tautomers of this compound and Factors Influencing Equilibrium

| Tautomer Name | Structure | Key Features | Relative Stability |

|---|---|---|---|

| Amino-oxo |  |

Canonical form, analogous to standard cytosine. | Generally the most stable form for cytosine, but less favored in this compound compared to the imino form. bibliotekanauki.pl |

| Imino-oxo |  |

A non-canonical form with a double bond to the exocyclic nitrogen. | Favored under physiological conditions for this compound due to the electron-withdrawing nitro group. |

| Amino-hydroxy |  |

An enol form, with the proton from N1 moved to the adjacent carbonyl oxygen. | A stable tautomer of cytosine, but its prevalence in this compound is less documented. bibliotekanauki.pl |

The potential functional implications of these tautomeric shifts are significant. In biological contexts, the structure of a nucleobase is critical for its ability to form correct Watson-Crick base pairs during DNA replication and transcription. The predominance of a non-canonical imino tautomer could lead to mispairing with other bases, disrupting these fundamental processes. This altered base-pairing preference is a key aspect of its mechanism of action in antiviral and other biological applications. Chemically, the different tautomers exhibit distinct reactivity profiles, influencing the pathways for derivatization and degradation.

Reaction Mechanisms in Derivatization and Degradation Pathways

The reactivity of this compound is dominated by the electron-withdrawing nitro group and the functional groups on the pyrimidine ring. This allows for a range of chemical modifications (derivatization) and defines its susceptibility to breakdown (degradation).

Derivatization Pathways:

The chemical modification of this compound is a key strategy for synthesizing new compounds with specific properties. Common derivatization reactions include the reduction of the nitro group, alkylation, and the formation of nucleoside analogues.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, yielding 5-aminocytosine. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with other chemical reducing agents. nih.gov This conversion is significant as it changes the electronic nature of the C5 substituent from strongly electron-withdrawing to electron-donating, fundamentally altering the molecule's properties and serving as a route to other derivatives. researchgate.netcapes.gov.br

Alkylation: The nitrogen atoms in the pyrimidine ring can be alkylated. For instance, methylation can occur at the N1 or N3 positions. The synthesis of 3-methyl-5-nitrocytosine has been described, starting from nitroacetonitrile. researchgate.netcapes.gov.br Such alkylated derivatives are often used in studies to probe the stability and properties of nucleosides.

Nucleoside Formation (Glycosylation): this compound can serve as a starting base for the synthesis of nucleoside analogues. An improved synthesis for 5-nitrocytidine involves a multi-step process beginning with the persilylation of this compound, followed by a Vorbrüggen coupling reaction with a protected ribose derivative. nih.gov The resulting protected nucleoside can be further modified, for example, by reducing the nitro group to create 5-aminocytidine. nih.gov

Degradation Pathways:

This compound is susceptible to degradation under certain conditions, with hydrolysis being a primary pathway.

Hydrolytic Deamination: Similar to cytosine, this compound can undergo hydrolysis, which involves the removal of the exocyclic amino group at the C4 position. This reaction typically results in the formation of 5-nitrouracil (B18501). The strong electron-withdrawing effect of the nitro group can influence the rate of this deamination reaction.

Nitro Group Reactions: The nitro group itself can be involved in degradation processes. While reduction to the amine is a common derivatization, under different conditions, it can form reactive intermediates that lead to further reactions or decomposition. In related nitroaromatic compounds, decomposition can also be initiated by the cleavage of the C-NO₂ bond or through a nitro-nitrite rearrangement, particularly at elevated temperatures. nih.gov

Table 2: Summary of Key Reaction Mechanisms for this compound

| Reaction Type | Mechanism / Reagents | Product(s) | Application / Significance |

|---|---|---|---|

| Derivatization: Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov | 5-Aminocytosine | Synthesis of fluorescent probes and other derivatives. |

| Derivatization: Alkylation | Reaction with alkylating agents (e.g., methylating agents). researchgate.netcapes.gov.br | N-alkylated derivatives (e.g., 3-Methyl-5-nitrocytosine) | Used in stability studies and as intermediates for purine (B94841) and pteridine (B1203161) synthesis. researchgate.net |

| Derivatization: Glycosylation | Persilylation followed by Vorbrüggen coupling with protected sugars. nih.gov | 5-Nitrocytidine and other nucleosides. | Creation of antiviral compounds and biophysical probes. nih.gov |

| Degradation: Hydrolysis | Hydrolytic deamination at the C4 position. | 5-Nitrouracil | A primary degradation pathway for the compound. |

Interactions with Biological Macromolecules and Cellular Processes

Nucleic Acid Base Pairing and Structural Perturbations

The stability and structure of the DNA double helix are fundamentally governed by the hydrogen bonds between complementary base pairs and stacking interactions between adjacent bases. Modification at the C5 position of cytosine can influence these interactions.

Hydrogen Bonding Networks within DNA Duplexes (e.g., with Guanine)

While direct experimental data on the hydrogen bonding of a 5-nitrocytosine:guanine (B1146940) pair is limited, computational studies on other C5-substituted cytosines offer significant insight. The nitro group is a very strong electron-withdrawing group. Theoretical studies have shown that electron-withdrawing substituents at the C5 position can decrease the proton affinity of the cytosine base. This electronic perturbation can influence the strength of the hydrogen bonds within the base pair. A reduction in the electron density of the pyrimidine (B1678525) ring would likely weaken the hydrogen bond acceptor capability at the N3 and O2 positions of cytosine, potentially leading to a less stable interaction with guanine compared to the canonical C-G pair. This contrasts with electron-donating groups like the methyl group, which enhance duplex stability.

| Modification at Cytosine C5 | Effect on Duplex Stability | Putative Influence of 5-Nitro Group |

| Hydrogen (Unmodified) | Baseline | - |

| Methyl (5-methylcytosine) | Stabilizing | Destabilizing (by analogy to other electron-withdrawing groups) |

| Hydroxymethyl/Formyl | Destabilizing | Destabilizing |

Impact on DNA Polymerase Substrate Recognition and Incorporation Fidelity

DNA polymerases are responsible for accurately replicating the genome, a process that relies on precise discrimination between correct and incorrect deoxynucleoside triphosphates (dNTPs). The fidelity of these enzymes can be affected by modifications on the template strand or on the incoming dNTP.

There is no direct published research on the behavior of DNA polymerases when encountering this compound in the template strand or when presented with its corresponding nucleotide, 5-nitro-2'-deoxycytidine-5'-triphosphate (5-nitro-dCTP), as a substrate. However, studies with other C5-modified cytosines provide a framework for potential outcomes.

Generally, DNA polymerases can accommodate a variety of modifications at the C5 position, although often with reduced efficiency and/or fidelity. For example, when encountering 5-methylcytosine (B146107) in a template, most DNA polymerases incorporate guanine with high fidelity, similar to unmodified cytosine. Studies on the incorporation of 5-aza-dCTP (an analog with nitrogen at position 5) showed it was a good substrate for DNA polymerase alpha, with kinetic parameters (Kₘ and Vₘₐₓ) similar to the natural dCTP, and its incorporation followed Watson-Crick pairing rules.

The bulky and highly electronegative nitro group at the C5 position of this compound would likely present a greater steric and electronic challenge to the active site of a DNA polymerase than a methyl or even an aza group. This could potentially lead to:

Reduced Incorporation Efficiency: The polymerase might incorporate 5-nitro-dCTP more slowly than its natural counterpart, dCTP.

Decreased Fidelity: When reading a this compound on the template strand, the altered electronic properties of the base could disrupt the precise geometry required for high-fidelity pairing, potentially increasing the misincorporation rate of incorrect nucleotides opposite it. The extent of this effect would be highly dependent on the specific DNA polymerase involved, as different polymerases have varying active site flexibilities.

Generation of Structure-Free DNA for Research Applications

Currently, there is no available information in the scientific literature describing the use of this compound for the generation of "structure-free DNA." The destabilizing effect that an electron-withdrawing group like a nitro group is predicted to have on duplex stability might theoretically be exploited to reduce secondary structures in certain research applications, but this specific use has not been documented.

Enzymatic Recognition and Inhibition

Beyond the context of DNA replication, modified nucleobases and their corresponding nucleosides can interact with a wide range of cellular enzymes, acting as substrates, inhibitors, or modulators of activity.

Inhibition of Metabolic Enzymes (e.g., Iso-orotate Decarboxylase)

The pyrimidine metabolic pathway involves numerous enzymes that are potential targets for inhibition by nucleotide analogs. While direct studies on this compound are scarce, compelling evidence for its potential inhibitory activity comes from research on the closely related compound, 5-nitro-uracil.

Iso-orotate decarboxylase (IDCase) is an enzyme that catalyzes the decarboxylation of 5-carboxyuracil to uracil (B121893). Structural studies of IDCase have revealed that 5-nitro-uracil acts as an inhibitor of this enzyme. Given the structural similarity between this compound and 5-nitro-uracil (differing only by an amino group at C4 instead of a carbonyl group), it is plausible that this compound could also act as an inhibitor of IDCase or other enzymes in the pyrimidine synthesis or salvage pathways. The binding and inhibitory potential would depend on whether the C4 amino group is compatible with the enzyme's active site or disrupts a critical interaction required for catalysis. Other enzymes in pyrimidine metabolism, such as orotidylate decarboxylase, are also known targets for inhibitors.

| Enzyme | Natural Substrate | Known Inhibitor Analog | Potential Role of this compound |

| Iso-orotate Decarboxylase | 5-Carboxyuracil | 5-Nitro-uracil | Potential Inhibitor |

| Orotidylate Decarboxylase | Orotidine-5'-monophosphate | APR-TC-5'P | Unknown |

| Ornithine Decarboxylase | Ornithine | DFMO | Unlikely (different pathway) |

Substrate Properties for Nucleoside Kinases and Other Modifying Enzymes

For a nucleoside analog to be incorporated into DNA or to exert certain biological effects, it must first be phosphorylated to its mono-, di-, and triphosphate forms. This initial phosphorylation is typically carried out by nucleoside kinases.

Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway that phosphorylates deoxycytidine and a variety of its analogs. The substrate specificity of dCK is known to be relatively broad, accommodating modifications at the C5 position. For example, dCK can phosphorylate 5-halogenated deoxycytidine analogs.

While no studies have specifically measured the phosphorylation of 5-nitro-2'-deoxycytidine, the known tolerance of dCK for other C5-substituted nucleosides suggests that it may also serve as a substrate for this enzyme. The efficiency of this phosphorylation (Kₘ and Vₘₐₓ) would be influenced by the electronic and steric properties of the nitro group. Successful phosphorylation to 5-nitro-dCMP would be the first committed step for its potential conversion to the active triphosphate form and subsequent interaction with DNA polymerases. Other enzymes, such as nucleoside-diphosphate kinases, would then be required for the subsequent phosphorylation steps. Conversely, other enzymes like 5'-nucleotidases could dephosphorylate the modified nucleotide, acting in opposition to the kinases.

Roles in Mutagenesis and DNA Integrity

The introduction of a nitro group at the fifth carbon of the cytosine ring significantly alters the base's electronic properties, leading to profound consequences for DNA integrity and the fidelity of its replication.

The mutagenic potential of this compound can be understood through an analogy with the well-studied base analog, 5-bromouracil (B15302) (5-BrU). Normally, cytosine pairs with guanine via three hydrogen bonds. However, like all nucleobases, it can exist in rare tautomeric forms. The common amino form of cytosine pairs correctly with guanine, but a rare imino tautomer can form that has the hydrogen-bonding pattern to pair with adenine (B156593).

The potent electron-withdrawing nature of the nitro group at the C5 position is thought to increase the probability of this compound existing in its rare imino tautomeric state. This phenomenon is analogous to 5-BrU, where the electronegative bromine atom promotes a tautomeric shift from its usual keto form (pairs with adenine) to a rare enol form that mispairs with guanine.

Should this compound be incorporated into DNA in its common amino form, it would pair with guanine. However, if it undergoes a tautomeric shift to the imino form during a subsequent round of DNA replication, it would incorrectly template the insertion of adenine. In the next replication cycle, this adenine would correctly pair with thymine. The ultimate result is a G-C to A-T transition mutation. This proposed mechanism highlights how a C5 modification can directly disrupt the Watson-Crick base pairing rules that safeguard genetic information.

The cellular machinery for DNA repair is tasked with identifying and correcting modified or damaged bases. The presence of a C5-modified base like this compound presents a challenge to these pathways. In the broader context of cytosine modifications, the best-studied examples are 5-methylcytosine (5mC) and its oxidation products. Spontaneous deamination of 5mC creates thymine, resulting in a T:G mismatch. This mismatch is recognized and repaired, but the process is not perfectly efficient, leading to C-to-T transition mutations at methylated CpG sites, which are known mutational hotspots in cancer.

Oxidized forms of 5mC, such as 5-formylcytosine (B1664653) (5fC), are also mutagenic, inducing a spectrum of mutations including C-to-T, C-to-G, and C-to-A changes. These modified bases are recognized by DNA glycosylases like Thymine-DNA Glycosylase (TDG), which initiate the base excision repair (BER) pathway. It is plausible that this compound, if incorporated into the genome, would be recognized as a lesion by these surveillance systems. However, the efficiency and fidelity of its repair are unknown. If the repair is slow or error-prone, or if the modified base evades detection, it could persist and lead to mutations, potentially creating new mutational hotspots.

Antiviral Properties of this compound Derivatives

Beyond its mutagenic potential, derivatives of this compound have been investigated for their therapeutic properties, particularly as antiviral agents. The strategy of using nucleoside analogs to combat viral infections is well-established, as these molecules can interfere with the replication of the viral genome.

The primary mechanism by which many nucleoside analogs exert their antiviral effect is through the inhibition of viral polymerases—the enzymes responsible for synthesizing viral DNA or RNA. For this compound derivatives, this has been demonstrated directly. The ribonucleoside form, 5-nitrocytidine, after being converted intracellularly to its active 5'-triphosphate form, acts as a potent inhibitor of the poliovirus (PV) RNA-dependent RNA polymerase (RdRP).

This inhibition directly impacts the kinetics of viral replication. Studies have shown that 5-nitrocytidine induces a significant lag in the replication of poliovirus in infected human cells. The triphosphate metabolite competes with the natural nucleotide substrates for the active site of the polymerase, effectively slowing down the synthesis of new viral genomes. This direct enzymatic inhibition is sufficient to account for the compound's observed antiviral activity against picornaviruses like poliovirus and coxsackievirus B3.

The deoxyribonucleoside derivative, 5-Nitro-2'-deoxycytidine, has shown selective inhibitory activity against herpes simplex virus (HSV) types 1 and 2. Like other nucleoside analogs effective against HSV, such as acyclovir, the mechanism is believed to depend on its phosphorylation to the active triphosphate form. This bioactivation is often preferentially carried out by viral kinases, concentrating the active drug in infected cells and contributing to its selective toxicity.

Once converted to 5-Nitro-2'-deoxycytidine triphosphate, the molecule can act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase. If incorporated into the growing viral DNA chain, it can act as a chain terminator, halting further elongation and preventing the formation of viable viral genomes. While some derivatives of this compound were tested against HIV and HBV, they did not exhibit significant activity.

Comparative Biological Activities with Other C5-Modified Cytosines (e.g., 5-Methylcytosine, 5-Hydroxymethylcytosine)

The biological activities of this compound stand in stark contrast to those of naturally occurring C5-modified cytosines, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). These endogenous modifications are not typically mutagenic or antiviral but instead serve as crucial epigenetic regulators.

5-Methylcytosine (5mC): This is the most well-characterized epigenetic mark in mammals. The addition of a methyl group to the C5 position generally does not alter base pairing but serves as a recognition signal for proteins involved in gene silencing and chromatin compaction. It plays a fundamental role in processes like embryonic development, X-chromosome inactivation, and maintaining genome stability. While deamination of 5mC can be mutagenic, the base itself is a key component of the cell's regulatory machinery.

5-Hydroxymethylcytosine (5hmC): Formed by the oxidation of 5mC, 5hmC is an intermediate in the DNA demethylation pathway and is also recognized as a distinct epigenetic mark. It is often associated with active genes and is abundant in embryonic stem cells and neurons. Unlike the duplex-stabilizing effect of 5mC, the presence of 5hmC can revert the DNA helix stability to a level similar to that of unmodified cytosine. This modification can influence the speed of DNA helicases and polymerases, thereby fine-tuning local DNA metabolism.

In contrast, This compound is not a natural component of DNA. Its biological effects stem from its identity as a foreign molecule. Its potential to induce mutations via tautomerism and its ability to inhibit viral polymerases classify it as a mutagen and a potential therapeutic agent, respectively. Whereas 5mC and 5hmC are integral to the epigenetic code that regulates gene expression, this compound acts as a disruptor of genetic information transfer, either through infidelity in replication (mutagenesis) or by blocking it entirely (antiviral action).

Differential Interactions with DNA-Binding Proteins (e.g., Methyl-CpG Binding Domain Proteins)

There is currently no available scientific literature that details the differential interactions of this compound with DNA-binding proteins, including Methyl-CpG Binding Domain (MBD) proteins. The existing body of research on MBD proteins focuses on their affinity for 5-methylcytosine and, to a lesser extent, its oxidized derivatives. These studies have been instrumental in understanding how DNA methylation patterns are translated into changes in gene expression. The specificity of MBD proteins for methylated cytosine is a cornerstone of their function in transcriptional repression. Without specific studies on this compound, any potential interactions with these or other DNA-binding proteins remain speculative.

Effects on Gene Expression and Epigenetic Regulation

Consistent with the lack of data on its interaction with DNA-binding proteins, there is no scientific evidence to suggest that this compound plays a role in gene expression or epigenetic regulation. The established epigenetic modifications of cytosine undergo complex enzymatic pathways for their establishment, maintenance, and removal, all of which are tightly linked to the regulation of gene activity. The enzymes responsible for these processes, such as DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes, have been extensively studied in the context of 5mC and its derivatives. To date, no analogous enzymatic machinery or regulatory pathway has been identified for this compound in a biological context.

While some modified nucleotides are recognized by the cellular machinery as DNA damage, leading to mutagenic or cytotoxic effects, the specific cellular effects of this compound in this regard are not well-documented in the context of gene regulation.

Computational and Theoretical Studies on 5 Nitrocytosine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-nitrocytosine at the molecular level. These computational methods provide insights into the molecule's three-dimensional structure, stability, and the distribution of electrons, which collectively govern its chemical behavior and interactions.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.ee For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. X-ray crystallography studies have confirmed that the pyrimidine (B1678525) ring of this compound is planar, a structural feature consistent with conjugated π-electron systems.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. uni-muenchen.deresearchgate.net The primary focus for this compound is the rotation of the nitro (-NO₂) group and the amino (-NH₂) group relative to the pyrimidine ring. The nitro group's orientation is significantly influenced by electronic and steric effects. Theoretical calculations show that the charge distribution of the NO₂ group is strongly affected by its torsion angle. nih.gov The most stable conformation typically minimizes intramolecular steric clashes, such as the one between the nitro group and the adjacent amino group. Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energy of different conformers to identify the most stable structures. researchgate.netnih.govunicamp.br

The stability of different tautomeric forms of cytosine and its derivatives is also a key aspect of conformational analysis. bibliotekanauki.pl While the amino-oxo form is generally predominant for cytosine, the electron-withdrawing nature of the nitro group in this compound can alter tautomeric preferences, favoring the imino form under certain conditions. Theoretical calculations are crucial for determining the relative stability of these tautomers. conicet.gov.ar

Electrostatic potential maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are calculated by determining the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.orglibretexts.org Regions of negative potential (typically colored red) indicate an abundance of electrons and are sites prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. libretexts.org

For this compound, the strongly electron-withdrawing nitro group significantly alters the electronic landscape compared to unmodified cytosine. This leads to a distinct charge distribution across the molecule. nih.gov The oxygen atoms of the nitro group and the carbonyl oxygen are regions of high electron density, while the hydrogen atoms of the amino group are electron-poor.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. nih.gov These calculations reveal that the nitro group pulls electron density away from the pyrimidine ring, a key factor in its chemical reactivity and interaction patterns. researchgate.net The charge on the nitro group itself is influenced by its torsion angle and interactions with neighboring functional groups. nih.gov This redistribution of charge is fundamental to understanding the molecule's dipole moment and how it interacts with other molecules, including water and biological macromolecules. raccefyn.co

Computational Modeling of Base Pairing and Hydrogen Bonding Networks

Computational modeling is an indispensable tool for investigating how the introduction of a 5-nitro group affects the base-pairing capabilities of cytosine. These studies provide detailed insights into the energetics and geometry of hydrogen bonds, which are critical for the stability of nucleic acid structures. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the interaction energies between molecules, such as the base pairing of this compound with its canonical partner, guanine (B1146940). researchgate.netresearchgate.net

Studies using DFT have shown that the electron-withdrawing nitro group at the C5 position of cytosine reduces the stability of the Watson-Crick base pair with guanine. researchgate.net This destabilization is a result of the altered electronic properties of the cytosine ring. The interaction energy, which is the measure of the strength of the association between the two bases, is calculated by comparing the total energy of the base pair complex with the sum of the energies of the individual, isolated bases. rsc.org DFT calculations, such as those at the B3LYP/6-31G(d) level, can quantify this reduction in binding energy. researchgate.netresearchgate.net For instance, the interaction energy for a modified cytosine-guanine pair can be compared to the canonical cytosine-guanine pair, which has a calculated interaction energy of approximately -23.8 kcal/mol. researchgate.net The decrease in interaction energy for the this compound:guanine pair indicates a weaker hydrogen bonding network. researchgate.net

The geometry of hydrogen bonds is a critical determinant of the stability and structure of DNA and RNA duplexes. uni-bayreuth.denih.gov Computational methods allow for the precise determination of hydrogen bond lengths (the distance between the donor and acceptor heavy atoms) and angles. uni-bayreuth.decapes.gov.br

The following table summarizes typical hydrogen bond parameters found in computational studies of nucleobase pairs.

| Parameter | Ideal Range | Implication of Deviation |

| H-Bond Length (H···Acceptor) | ~1.8 - 2.2 Å | Longer distances indicate weaker bonds. |

| H-Bond Angle (Donor-H···Acceptor) | 150° - 180° | Significant deviation from linearity weakens the electrostatic interaction. uni-bayreuth.de |

| Interaction Energy | Varies (e.g., ~-24 kcal/mol for C-G) | Less negative values indicate weaker, less stable pairing. researchgate.net |

Simulations of Reactive Pathways and Conformational Dynamics

Computational simulations are crucial for exploring the dynamic behavior of this compound and predicting its potential reactive pathways. These studies can model processes that are difficult to observe experimentally, such as the interconversion between different conformations and the mechanisms of chemical reactions. frontiersin.org

The presence of the nitro group makes this compound susceptible to specific chemical transformations. One of the most significant is reduction, where the nitro group (-NO₂) is converted to an amino group (-NH₂), forming 5-aminocytosine. cdnsciencepub.com This reaction is important for synthetic applications. Simulations can help elucidate the mechanism of this reduction, for example, when using catalysts like palladium on carbon (Pd/C). cdnsciencepub.com

Furthermore, the electron-withdrawing nature of the nitro group can influence the stability of the glycosidic bond in its nucleoside form (5-nitrocytidine) and affect its susceptibility to hydrolysis, which can lead to the formation of 5-nitrouracil (B18501).

Conformational dynamics simulations, often using molecular dynamics (MD), can track the movement of the molecule over time. These simulations provide insights into the flexibility of the molecule, particularly the rotation of the nitro group and the potential for the pyrimidine ring to pucker or undergo other slight conformational changes. nih.gov This dynamic behavior is important for understanding how 5-nitrocytidine might be recognized and processed by enzymes, such as DNA or RNA polymerases. researchgate.net For example, the dynamics of the base within the active site of a polymerase can influence the efficiency and fidelity of its incorporation into a growing nucleic acid strand. The study of these dynamics helps explain how modified bases can disrupt biological processes like DNA replication.

Studies on related molecules show that DNA methylation and subsequent modifications, like hydroxylation, involve complex dynamic processes and conformational changes that can be modeled computationally. rjeid.comnih.gov Similarly, simulations of this compound can predict how its unique structure and electronic properties might lead it to participate in or interfere with such cellular pathways.

Transition State Analysis for Chemical Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. Through transition state analysis, researchers can model the high-energy intermediate states that govern reaction rates and pathways. These theoretical calculations are crucial for understanding the reactivity of the molecule, which is significantly influenced by the electron-withdrawing nitro group on the pyrimidine ring. vulcanchem.com

Methodologies such as Density Functional Theory (DFT) and ab initio calculations (like CASSCF and CASPT2) are employed to map potential energy surfaces and locate transition state structures. researchgate.net This allows for the elucidation of reaction mechanisms, prediction of product formation, and understanding of intermediate stability. For this compound, key chemical transformations that can be analyzed include the reduction of the nitro group to an amino group (forming 5-aminocytosine), nucleophilic substitution reactions at the pyrimidine ring, and hydrolysis to 5-nitrouracil. The pyrimidine ring, already electron-deficient, is made even more susceptible to nucleophilic attack by the presence of the nitro group at the 5-position. vulcanchem.com

Computational models can resolve discrepancies in experimental data, such as conflicting reaction yields, by clarifying the stability of intermediates and the energy barriers of transition states.

Table 1: Chemical Transformations of this compound Amenable to Transition State Analysis

| Reaction Type | Reactant(s) | Product(s) | Application/Significance of Analysis |

| Reduction | This compound, H₂/Pd-C | 5-Aminocytosine | Elucidating the multi-step mechanism of nitro group reduction; optimizing conditions for synthesizing fluorescent probes. |

| Hydrolysis | This compound, H₂O | 5-Nitrouracil | Modeling the degradation pathway and stability of the compound under aqueous conditions. |

| Alkylation | This compound | e.g., 1-Methyl-5-nitrocytosine | Investigating regioselectivity and the impact of the nitro group on the reactivity of the ring nitrogens. |

| Nucleophilic Substitution | This compound, Nucleophile | Substituted Cytosine Derivative | Determining the activation energy and preferred sites of attack, guiding the synthesis of novel heterocyclic compounds. |

Excited-State Decay Pathways (Analogous to Other Modified Cytosines)

The photostability of nucleic acid bases is a critical feature, ensured by highly efficient non-radiative decay pathways that dissipate the energy from UV radiation. While direct computational studies on the excited-state dynamics of this compound are not extensively documented in the provided results, the pathways can be inferred by analogy to other modified cytosines, such as 5-methylcytosine (B146107) (5mC) and 5-azacytidine (B1684299) (5ACyd). nih.govrsc.org These studies reveal that decay from electronically excited states occurs on an ultrafast timescale, typically picoseconds or less. nih.gov

Upon photoexcitation, these molecules are promoted to bright excited states, primarily of ¹ππ* character. rsc.orgnih.gov From there, a network of decay channels becomes accessible, allowing the molecule to return to the electronic ground state (S₀) without emitting a photon or undergoing harmful photochemical reactions. Key mechanistic features include:

Conical Intersections (CIs): These are points of degeneracy between electronic potential energy surfaces that act as funnels for extremely rapid internal conversion (IC). For modified cytosines, CIs between the excited state (S₁) and the ground state (S₀) provide a nearly barrierless path back to S₀. nih.govrsc.org

Internal Conversion (IC): The molecule can decay from a higher excited state (e.g., S₂) to a lower one (e.g., S₁) or from S₁ to S₀. For instance, an initially populated ¹ππ* state might decay directly to the ground state or first convert to a lower-lying dark state of ¹nπ* character before returning to S₀. rsc.org

Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (e.g., ¹ππ) to a triplet state (e.g., ³ππ). rsc.org While generally a minor route for canonical bases, this pathway can become more significant in modified nucleobases and lead to longer-lived excited species. nih.gov

Computational studies on 5mC and its oxidation products have identified specific pathways, including ring distortion and N-H dissociation, as crucial for their photostability. nih.gov The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence the energies and characters of the excited states, but the fundamental decay mechanisms via conical intersections are presumed to be indispensable for its photostability. vulcanchem.comnih.gov

Table 2: Probable Excited-State Decay Pathways for this compound (by Analogy)

| Pathway | Electronic States Involved | Mechanism | Significance |

| Direct Internal Conversion | ¹ππ* → S₀ | The molecule proceeds from the lowest singlet excited state directly to the ground state via a conical intersection. rsc.org | An ultrafast, highly efficient channel for dissipating UV energy, ensuring photostability. nih.gov |

| Mediated Internal Conversion | ¹ππ* → ¹nπ* → S₀ | The initially excited ¹ππ* state first converts to a lower-energy ¹nπ* state, which then decays to the ground state via a different conical intersection. rsc.org | Provides an alternative non-radiative decay route. The relative energies of ¹ππ* and ¹nπ* states are crucial. |

| Intersystem Crossing | ¹ππ* → ³ππ* (or ³nπ) | The molecule transitions from the singlet manifold to the triplet manifold, driven by spin-orbit coupling. rsc.org | A generally minor pathway that can lead to longer-lived triplet states, potentially enabling different photochemical reactions. nih.gov |

| Structural Deformation | ¹ππ → S₀ | Decay is facilitated by significant distortion of the pyrimidine ring structure (e.g., puckering) to reach a conical intersection. nih.gov | A common mechanism for pyrimidine bases to efficiently access the ground state. |

In Silico Studies on Enzyme-Inhibitor Interactions and Docking (e.g., with Iso-orotate Decarboxylase)

Molecular docking and in silico studies are essential for understanding how this compound and its analogues interact with enzyme active sites, providing a rational basis for drug design and for elucidating biochemical pathways.

A prominent example involves the study of isoorotate decarboxylase (IDCase), an enzyme that catalyzes the decarboxylation of 5-carboxy-uracil (5caU) to uracil (B121893). nih.govnih.gov Though not involving cytosine directly, this enzyme is of high interest as it may share mechanisms with a putative DNA decarboxylase involved in epigenetic demethylation. nih.govnih.gov Structural studies of IDCase from Cordyceps militaris have been performed with the inhibitor 5-nitro-uracil (5niU), a close analogue of this compound. nih.govnih.gov

These studies revealed that IDCase functions as a dimer with a (β/α)₈ barrel fold. nih.govnih.gov The active site contains a Zn²⁺ ion coordinated by one Aspartate and three Histidine residues. nih.govnih.gov Docking analysis and crystal structures of the IDCase-5niU complex show that the inhibitor binds tightly in the active site. The uracil moiety of the inhibitor forms interactions nearly identical to those of the natural substrate. nih.gov The key interactions for the inhibitor include:

The uracil moiety is recognized by several strictly conserved residues. nih.govnih.gov

The 5-nitro group provides crucial additional interactions that enhance binding affinity compared to the product, uracil. One oxygen of the nitro group (O52) forms a coordination bond with the active site Zn²⁺ and a hydrogen bond with His251. nih.gov

The other nitro oxygen (O53) forms a hydrogen bond with an Arginine residue (Arg262) from the adjacent subunit and interacts with a Tyrosine (Tyr301) via a water molecule. nih.gov

These extra interactions explain the tighter binding of the inhibitor, which is advantageous for the catalytic cycle involving substrate loading and product release. nih.gov Notably, biochemical assays showed that IDCase can also catalyze the decarboxylation of 5-carboxy-cytosine (5caC) to cytosine, albeit with weak activity, providing the first in vitro evidence for direct enzymatic decarboxylation of a cytosine derivative and strengthening the relevance of these studies to cytosine biochemistry. nih.govnih.gov

Beyond IDCase, the triphosphate form of 5-nitrocytidine has been identified as an inhibitor of the poliovirus RNA-dependent RNA polymerase (RdRP), where it competes with cytidine (B196190) triphosphate and stalls viral replication. nih.gov

Table 3: Summary of In Silico Docking Interactions of 5-Nitro-Uracil (as an analogue for this compound) with Isoorotate Decarboxylase (IDCase)

| Inhibitor Functional Group | Interacting Enzyme Component | Type of Interaction | Reference |

| Uracil Moiety | Conserved Active Site Residues | Hydrogen Bonding, van der Waals | nih.gov |

| Nitro Group Oxygen (O52) | Active Site Zn²⁺ | Coordination Bond | nih.gov |

| Nitro Group Oxygen (O52) | His251 Side Chain | Hydrogen Bond | nih.gov |

| Nitro Group Oxygen (O53) | Arg262' Side Chain (from dimer partner) | Hydrogen Bond | nih.gov |

| Nitro Group Oxygen (O53) | Tyr301 Side Chain (via H₂O) | Water-mediated Hydrogen Bond | nih.gov |

Future Directions and Translational Research Perspectives of 5 Nitrocytosine

Rational Design and Development of Novel Bioactive Analogs

The foundational structure of 5-nitrocytosine presents a fertile ground for the rational design and synthesis of novel bioactive analogs with enhanced or specialized properties. Modifications at the C-5 position of the pyrimidine (B1678525) ring are a known strategy to improve biostability, bioavailability, and biological activity. researchgate.net The electron-withdrawing nature of the nitro group in this compound significantly influences its chemical reactivity and biological interactions, making it a key target for analog development.

Researchers have explored the synthesis of various derivatives to probe their potential as therapeutic agents. For instance, the synthesis of 5-nitro and 5-amino derivatives of 2'-deoxycytidine (B1670253) and 2',3'-dideoxycytidine has been undertaken to evaluate their antiviral activities, although significant activity against HIV and HBV was not observed in one study. nih.gov Another area of interest is the development of fluorinated pyrimidine nucleosides, where the introduction of fluorine can dramatically alter the compound's properties. unimi.it The synthesis of lipophilic phosphate (B84403) triester derivatives has also been explored as a strategy to create anticancer prodrugs. google.com

The development of these analogs often involves multi-step synthetic pathways. For example, a key intermediate, 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranoside, can be prepared from D-ribose and coupled with this compound to yield 2′,3′-di-O-acetyl-5′-deoxy-5-nitrocytidine, a precursor for further modifications. acsmedchem.org These synthetic efforts aim to create a library of compounds that can be screened for a variety of biological activities, including anticancer and antiviral properties. researchgate.netnih.gov The insights gained from the structure-activity relationships of these analogs can guide the design of more potent and selective therapeutic agents. oup.com

Applications in Nucleic Acid Probes and Chemical Biology Tools

This compound and its derivatives have emerged as valuable tools in the fields of nucleic acid probes and chemical biology. The unique properties conferred by the nitro group modification make it useful for studying base-pair interactions and DNA structure. One of the primary challenges in hybridization assays using short oligonucleotide probes is the secondary structure within single-stranded DNA and RNA targets, which can render many sequences inaccessible. oup.com

To address this, researchers have investigated the use of modified bases to create "structure-free" DNA that is fully accessible to complementary probes. oup.comnih.gov this compound (NitroC) has been explored for this purpose. oup.comnih.gov While it can be incorporated into DNA by certain DNA polymerases, its strong pairing with cytosine in mismatched pairs can be a limitation in some hybridization assays. oup.com This has spurred the development of other analogs, such as 7-nitro-7-deazahypoxanthine (NitrocH), for probe development. oup.comnih.gov

The synthesis of oligonucleotides containing these modified bases is crucial for their application. plos.org Fluorescent derivatives of this compound can also be synthesized, for example, by the reduction of the nitro group to an amino group, which can then be labeled. These fluorescent probes are instrumental in tracking nucleic acid dynamics in vitro. Furthermore, the incorporation of this compound into pseudo-complementary DNA can reduce secondary structure, thereby enhancing hybridization efficiency in molecular probes. The development of such tools is essential for improving the sensitivity, resolution, and reliability of high-density oligonucleotide microarrays and other hybridization-based technologies. oup.com

Further Elucidation of its Roles in DNA Damage and Repair Pathways (Broader Context of Cytosine Modifications)

The presence of modified cytosines, including this compound, within DNA can have significant implications for genome stability and is a key area of investigation in DNA damage and repair. The introduction of a nitro group can lead to the generation of reactive oxygen species, which can cause DNA damage. This has led to research into the role of this compound and its analogs as potential inducers of DNA damage, particularly in the context of cancer therapy.

The broader context of cytosine modifications reveals a complex interplay between DNA damage, repair, and epigenetic regulation. plos.org For example, 5-methylcytosine (B146107) (5mC), a well-known epigenetic mark, is prone to deamination, which can lead to mutations if not repaired. biorxiv.orgelifesciences.org The oxidation of 5mC by TET enzymes produces 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are intermediates in active DNA demethylation. frontiersin.orgacs.org

These oxidized forms of 5mC can be recognized and excised by DNA glycosylases, such as thymine-DNA glycosylase (TDG), as part of the base excision repair (BER) pathway. frontiersin.orgacs.org Deregulation of this pathway can lead to the accumulation of these modified bases, which can be mutagenic and threaten genomic integrity. frontiersin.org While this compound is not a natural intermediate in this pathway, its structural similarity to other modified cytosines suggests it could be recognized by DNA repair enzymes. Systematic studies of how human DNA glycosylases interact with a range of 5-substituted cytosine analogs are crucial to understanding their potential impact on genome stability. plos.org The study of this compound in this context can provide valuable insights into the mechanisms of DNA damage recognition and repair, and how these processes are linked to epigenetic modifications.

Potential as a Research Tool for Epigenetic Studies (by analogy to other modified cytosines)

By analogy to other modified cytosines that serve as key epigenetic marks, this compound holds potential as a research tool for epigenetic studies. frontiersin.orgnih.gov Epigenetic modifications, such as DNA methylation at the 5-position of cytosine (5-methylcytosine or 5mC), play a vital role in regulating gene expression without altering the DNA sequence itself. frontiersin.orgbiomodal.comresearchgate.net These modifications influence chromatin structure and the accessibility of genomic regions to regulatory proteins. frontiersin.org

The discovery of other cytosine modifications, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), has expanded the known epigenetic landscape. acs.orgnih.gov These modifications are not just intermediates in DNA demethylation but may also function as distinct epigenetic marks with their own biological roles. acs.orgfrontiersin.org They are recognized by specific "reader" proteins that translate the epigenetic mark into a functional outcome. frontiersin.org

Given that modifications at the C-5 position of pyrimidines are central to epigenetics, synthetic analogs like this compound could be used to probe the machinery that reads, writes, and erases these marks. For instance, this compound could be investigated for its ability to mimic or interfere with the recognition of natural epigenetic marks like 5mC and its oxidized derivatives. This could involve studying its interaction with DNA methyltransferases, TET enzymes, and the reader proteins that bind to modified cytosines. mdpi.compasteur.fr The development of DNA probes containing this compound could also be used in pull-down assays to identify proteins that bind to this specific modification. jenabioscience.com Such studies would contribute to a deeper understanding of the complex "epigenetic code" and the roles of various cytosine modifications in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 5-Nitrocytosine derivatives, and how can experimental reproducibility be ensured?

- Methodological Answer : The reduction of this compound 3-Oxide to 5-Aminocytosine derivatives can be achieved via sodium dithionite (yield: 28%) or catalytic hydrogenation with 10% palladium on charcoal (yield: 95%). For reproducibility, document reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and purification steps (e.g., ion-exchange chromatography with Dowex-50 [H+]) in detail. Include spectral data (UV, NMR) for intermediate and final compounds . Follow journal guidelines for experimental reporting, such as separating primary data from supplementary materials and citing prior synthetic protocols .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : UV-Vis spectroscopy is critical for tracking nitro-to-amine reduction (e.g., λ_max shifts from 240 nm to 347 nm in acidic conditions). Pair this with HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation. Cross-validate results with literature spectra and provide raw data in supporting information to enable peer verification .

Q. How should researchers address the instability of this compound derivatives during storage?

- Methodological Answer : 5-Aminocytosine 3-Oxide hydrochloride darkens upon standing, indicating oxidation or decomposition. Store compounds at –20°C in inert atmospheres and use freshly prepared samples for critical experiments. Monitor stability via periodic HPLC analysis and report degradation trends in supplementary data .

Advanced Research Questions

Q. How can conflicting data on reaction yields or product purity in this compound studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, catalyst activity, or purification methods. Replicate experiments under strictly controlled conditions (e.g., standardized palladium catalyst batches). Use systematic literature reviews (via SciFinder or PubMed) to identify methodological outliers and apply meta-analysis frameworks (e.g., PICOT) to contextualize findings .

Q. What mechanistic insights can be gained from the reduction pathways of this compound 3-Oxide?

- Methodological Answer : Compare sodium dithionite (single-electron transfer) and catalytic hydrogenation (H2 adsorption) mechanisms using kinetic studies (e.g., time-resolved UV spectroscopy) and isotopic labeling (e.g., deuterated solvents). Computational modeling (DFT) can elucidate intermediate stability and transition states. Publish raw kinetic data and computational parameters to facilitate peer validation .

Q. What advanced characterization techniques are recommended for elucidating the electronic effects of the nitro group in this compound?

- Methodological Answer : X-ray crystallography provides precise structural data on nitro-group orientation and hydrogen-bonding interactions. Pair this with cyclic voltammetry to study redox behavior and FT-IR for nitro vibrational modes. For complex mixtures, use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to confirm fragment pathways .

Q. How can researchers optimize experimental designs to minimize byproduct formation during this compound synthesis?

- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables (pH, temperature, stoichiometry). Use LC-MS to track byproducts and isolate them via preparative HPLC for structural identification. Report optimization workflows in supplementary materials, including failed conditions to guide future studies .

Interdisciplinary and Ethical Considerations

Q. How can this compound research integrate biochemistry and organic chemistry approaches?

- Methodological Answer : Investigate nitro-group bioactivation (e.g., enzymatic reduction in cellular models) using isotopic labeling (¹⁵N) and compare with synthetic pathways. Collaborate with computational chemists to model enzyme-substrate interactions. Cite foundational studies from both fields to contextualize hypotheses .

Q. What ethical guidelines apply to handling this compound derivatives in preclinical studies?

- Methodological Answer : Follow NIH guidelines for chemical safety (e.g., MSDS documentation) and preclinical reporting (e.g., ARRIVE 2.0 for animal studies). Disclose synthetic byproducts and environmental disposal protocols. For human cell studies, obtain ethics committee approval and include consent documentation in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |